molecular formula C19H18ClN3OS B3037546 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 478256-80-3

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No. B3037546
M. Wt: 371.9 g/mol
InChI Key: BTOUQCJGTPREHD-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide, also known as BCPT, is a synthetic compound with potential applications in scientific research. It is a member of the benzothiazole family and is composed of a benzothiazole ring, a chlorine-substituted phenyl ring, and a pyridinecarboxamide group. BCPT has been studied for its potential use in a variety of research applications, including the study of enzyme inhibition and protein-protein interactions.

Scientific Research Applications

Antimicrobial Applications

A significant area of research for 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide and its derivatives is in antimicrobial applications. Studies have demonstrated the synthesis of various benzothiazole derivatives, which have shown variable and modest activity against bacterial and fungal strains. For instance, the synthesis of pyridine derivatives incorporating benzothiazole moieties has been explored, revealing antimicrobial potential against selected microbial strains (Patel, Agravat, & Shaikh, 2011). Another study focused on the synthesis and evaluation of benzothiazole sulfonamide derivatives, which displayed significant antibacterial, antifungal, and antimycobacterial activities (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Anticancer and Antitumor Applications

Research into the anticancer properties of benzothiazole derivatives has also been prominent. One study synthesized indapamide derivatives, with specific compounds showing high proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). Another investigation synthesized benzothiazole derivatives, identifying compounds with potent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzothiazole scaffolds in cancer treatment (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Other Applications

Additional research has explored the synthesis of benzothiazole derivatives for various applications, including the development of disperse dyes with potential antimicrobial and antitumor activities, suitable for dyeing polyester fibers (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). Another study focused on the luminescence and single-molecule-magnet behavior of lanthanide coordination complexes involving benzothiazole-based ligands, opening new avenues for materials science and magnetic applications (Kishi, Cornet, Pointillart, Riobé, Lefeuvre, Cador, Guennic, Maury, Fujiwara, & Ouahab, 2018).

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-14-4-3-5-15(12-14)21-19(24)23-10-8-13(9-11-23)18-22-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOUQCJGTPREHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
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4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide

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